molecular formula C14H13N3O2 B1237936 5-Deazalumiflavin CAS No. 61696-29-5

5-Deazalumiflavin

Cat. No.: B1237936
CAS No.: 61696-29-5
M. Wt: 255.27 g/mol
InChI Key: SEHIHXCTAZRBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deazalumiflavin (CAS 61696-29-5) is a structural analog of naturally occurring flavin cofactors, where the nitrogen at position 5 (N5) of the flavin ring is replaced by a carbon-hydrogen group . This specific modification makes it an invaluable tool for probing the mechanisms of flavoproteins, as it impedes single-electron transfer processes while often allowing (de)hydrogenation reactions to proceed . Consequently, researchers utilize this compound to dissect complex enzymatic pathways and identify the role of specific electron transfer steps. This compound has been extensively used in pulse radiolysis studies to investigate one-electron reduction processes in aqueous solutions across a wide pH range . Its radical forms are stable enough to be characterized, providing insights into redox thermodynamics and kinetics . Furthermore, this compound radical has been employed to introduce reducing equivalents into complex multi-center enzymes like xanthine oxidase, enabling detailed spectrophotometric monitoring of internal electron equilibration between molybdenum, iron-sulfur, and FAD centers . Beyond its use as a mechanistic probe for natural enzymes, 5-deazaflavins are promising candidates for artificial cofactors in protein engineering. Their altered photochemical and electrochemical reactivity, including the stability of the reduced form toward oxygen, allows researchers to modify and fine-tune the reaction kinetics and absorption characteristics of flavoproteins . This opens avenues for developing novel biocatalysts and photo-switchable systems. Please note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61696-29-5

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

7,8,10-trimethylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C14H13N3O2/c1-7-4-9-6-10-12(15-14(19)16-13(10)18)17(3)11(9)5-8(7)2/h4-6H,1-3H3,(H,16,18,19)

InChI Key

SEHIHXCTAZRBJE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C

Other CAS No.

61696-29-5

Synonyms

5-deazalumiflavin

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of 5 Deazaflavins

Strategies for Enhanced Biosynthetic Yields in Engineered Strains

Several strategies have been developed to increase the production of 5-deazaflavin cofactors in microbial hosts. A key approach involves identifying and alleviating metabolic bottlenecks that limit the supply of precursors.

Constraint-Based Metabolic Modeling : In one study, a genome-scale metabolic model of Escherichia coli was used to analyze the biosynthesis of Coenzyme F420. nih.gov This analysis identified phosphoenolpyruvate (B93156) (PEP) as a limiting precursor for the pathway.

Enhancing Precursor Supply : Based on the modeling results, researchers were able to significantly boost F420 production by increasing the availability of PEP. nih.gov This was achieved by cultivating the engineered E. coli on gluconeogenic carbon sources and overexpressing the gene for PEP synthase. This strategy led to a 40-fold increase in the space-time yield of F420 compared to production in Mycobacterium smegmatis. nih.gov

Media and Culture Optimization : The composition of the growth media can significantly impact cofactor yields. For the production of the artificial cofactor FO-5'-phosphate (FOP) in Saccharomyces cerevisiae, supplementing the media with riboflavin (B1680620) and amino acids was found to be critical. acs.orgnih.gov

Enzyme Engineering : In S. cerevisiae, the yield of FOP was initially very low. nih.govnih.gov Through structure-guided engineering of the riboflavin kinase enzyme responsible for the final phosphorylation step, a variant with a 7-fold increased catalytic efficiency was created. acs.orgnih.gov This enzyme engineering, combined with media optimization, resulted in a 20-fold increase in the final FOP yield. acs.orgnih.gov

Heterologous Expression Systems for 5-Deazaflavin Cofactor Production

The development of robust heterologous hosts is crucial for the scalable production of 5-deazaflavins and their dependent enzymes. Escherichia coli and Saccharomyces cerevisiae, two of the most well-understood and industrially relevant microorganisms, have been successfully engineered for this purpose. acs.orgnih.gov

Escherichia coli : As a workhorse for metabolic engineering, E. coli has been engineered to produce both the natural cofactor F420 and the artificial biomimetic FOP. acs.orgnih.gov By expressing the necessary biosynthetic genes from other organisms, researchers have established E. coli as a viable production platform. nih.gov The engineered E. coli expression system achieved an estimated FOP production rate of 0.078 μmol L⁻¹ h⁻¹, resulting in an intracellular concentration sufficient to support catalysis for whole-cell biotransformations. nih.govnih.gov This establishes E. coli as a promising industrial system for F420 production. nih.gov

Saccharomyces cerevisiae : The eukaryotic host S. cerevisiae has also been engineered to produce the artificial deazaflavin FOP. acs.orgnih.gov This was achieved through two approaches: a de novo pathway involving the expression of an FO synthase and a riboflavin kinase, and a hybrid approach where chemically synthesized F_o was supplied to the media for in vivo phosphorylation by the expressed kinase. acs.orgnih.gov While initial yields were low (0.24 nmol per g dry biomass), a combination of media optimization and enzyme engineering significantly improved production. nih.govnih.gov

Streptomyces coelicolor : This bacterium, which naturally produces 5-deazaflavins, has been used as a heterologous host for expressing enzymes that depend on these cofactors. nih.gov Researchers successfully expressed a functional 8-hydroxy-5-deazaflavin-dependent DNA photolyase from the cyanobacterium Anacystis nidulans in S. coelicolor. nih.gov The host provided the necessary cofactor, demonstrating the utility of this system for producing and studying 5-deazaflavin-dependent enzymes. nih.gov

Table 2: Heterologous Production of 5-Deazaflavin Cofactors

Host OrganismCofactor ProducedKey Engineering Strategy/ResultReference
Escherichia coliCoenzyme F420Overexpression of PEP synthase and use of gluconeogenic carbon source led to a ~40-fold increase in space-time yield. nih.gov
Escherichia coliFOP (FO-5'-phosphate)Achieved an intracellular concentration of ~40 μM, sufficient for whole-cell biocatalysis. nih.govnih.gov
Saccharomyces cerevisiaeFOP (FO-5'-phosphate)A 20-fold yield increase was achieved through media optimization and structure-guided engineering of a riboflavin kinase. acs.orgnih.govnih.gov
Streptomyces coelicolorEndogenous 5-deazaflavinsSuccessfully used as a host to express a functional 5-deazaflavin-dependent photolyase from another organism. nih.gov

Chemical Synthesis and Analog Development of 5 Deazalumiflavin

Classical Synthetic Approaches to 5-Deazaflavins

Early synthetic strategies for constructing the 5-deazaflavin skeleton can be broadly categorized into methods involving the formation of the quinoline (B57606) ring system onto a pre-existing pyrimidine (B1678525) moiety. scielo.org.co

Oxidative Cyclization Methodologies

One of the established methods for synthesizing 5-deazaflavins is through the oxidative cyclization of 5,5'-arylmethylenebis(6-alkylamino-3-methyluracils). researchgate.netrsc.org This approach involves the initial condensation of a 6-alkylamino-3-methyluracil with an arenecarbaldehyde to form the bis-uracil intermediate. rsc.org Subsequent treatment with an oxidizing agent, such as diethyl azodiformate, effects the cyclization to yield the pyrimido[4,5-b]quinoline-2(3H),4(10H)-dione, which is the core structure of 5-deazaflavins. researchgate.netrsc.org This method has been successfully applied to the preparation of various 5-deazaflavin-type compounds, including benzologues and thiophen analogues. researchgate.net

Condensation Reactions in 5-Deazaflavin Synthesis

Condensation reactions represent a cornerstone in the synthesis of 5-deazaflavins. A general and convenient method involves the condensation of 6-substituted aminouracils with o-halogenobenzaldehydes in a solvent like dimethylformamide (DMF). rsc.org This one-step process leads to the direct formation of the 5-deazaflavin ring system. rsc.org Another classical approach is the condensation of an anthranilaldehyde with barbituric acid. wur.nlresearchgate.net

A significant advancement in condensation methodology was reported by Yoneda and his group, who developed several key strategies. One such method involves the cyclization of 6-(N-alkylanilino)uracils with a one-carbon reagent, such as the Vilsmeier reagent (POCl3/DMF). wur.nlst-andrews.ac.uk Another approach from the same group utilizes the reaction of 6-chloro-5-formylpyrimidines with N-alkylanilines. st-andrews.ac.uk Furthermore, a novel synthesis was developed through the condensation of 6-chlorouracils with o-(substituted amino)benzyl alcohols, which directly yields 5-deazaflavin derivatives. scribd.comrsc.org

Early Methodologies for Ribityl Chain Incorporation

The incorporation of a ribityl side chain, a key feature of coenzyme F420, has been a focus of synthetic efforts. An early synthesis of 5-deazariboflavin (B42581) was achieved by the condensation of barbituric acid with an appropriately substituted anthranilaldehyde. wur.nl A more refined synthesis was later published that started with N-D-ribityl-3,4-xylidine. wur.nl This was condensed with 6-chlorouracil (B25721) to produce 6-(N-D-ribityl-3,4-xylidino)uracil. wur.nl Subsequent cyclization, for instance with trimethyl orthoformate, followed by hydrolysis, yielded 5-deazariboflavin. wur.nl An improvement in yield was achieved by cyclizing the tetraacetyl derivative of the uracil (B121893) intermediate with phosphorus oxychloride in dimethylformamide, followed by deacetylation. wur.nl

Advanced Synthetic Strategies for 5-Deazalumiflavin and its Derivatives

More recent synthetic efforts have focused on creating a diverse range of this compound analogues with tailored properties. These advanced strategies often build upon the classical methods but introduce novel reagents and reaction conditions to achieve specific substitutions and functionalities.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is often pursued to modify the electronic and steric properties of the molecule, which can influence its biological activity and photochemical behavior. For instance, novel 5-deazaflavin derivatives have been synthesized by reacting 10-alkyl-2-deoxo-2-methylthio-5-deazaflavins or 10-aryl-2-deoxo-2-thioxo-5-deazaflavins with various amines or hydrazine (B178648) hydrate (B1144303) through nucleophilic substitution. nih.gov

The introduction of substituents at the C(8) position of the 5-deazaflavin ring is of particular interest as it can lead to a bathochromic (red) shift in the light absorption spectrum. researchgate.netresearchgate.net Several synthetic routes have been developed to achieve C(8) substitution.

One successful method is the oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives. researchgate.netresearchgate.net Another approach involves the cyclization of N-methylanilinouracil derivatives with a one-carbon reagent, although this method has been reported to sometimes yield impure products. researchgate.netresearchgate.net It is noteworthy that direct modification of the C(8)-methyl group in this compound through condensation or oxidation reactions has been unsuccessful, despite the electron-deficient nature of this position. researchgate.netresearchgate.net

A versatile method for introducing a variety of substituents at the C(8) position starts with the synthesis of 8-chloro-5-deazaflavin. researchgate.net This chloro derivative can then be converted into various 8-amino derivatives by treatment with the corresponding amines. researchgate.net

Table of Synthetic Methods for C(8) Substituted 5-Deazaflavins

Starting Materials Reagents Product Reference(s)
5,5'-Arylmethylenebis(6-methylaminouracil) derivatives Oxidizing agent (e.g., diethyl azodiformate) C(8) substituted 5-deazaisoalloxazines researchgate.netresearchgate.net
N-Methylanilinouracil derivatives One-carbon reagent C(8) substituted 5-deazaisoalloxazines researchgate.netresearchgate.net
8-Chloro-5-deazaflavin Amines 8-Amino-5-deazaflavin derivatives researchgate.net

Stereoselective Synthesis of Chiral 5-Deazaflavin Derivatives

The synthesis of chiral 5-deazaflavin derivatives is a significant area of research, focusing on creating molecules with specific three-dimensional arrangements to study and influence stereoselective reactions.

One approach involves the preparation of 5-deazaflavin derivatives with axial chirality in the pyrimidine ring. This has been achieved and the resulting racemic compounds have been successfully separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or through diastereomer formation. researchgate.net The chiral recognition capabilities of these enantiomers have been demonstrated in model reactions involving asymmetric intercoenzyme "(net) hydride transfer" reactions. researchgate.net Another strategy has been the synthesis of chiral 5-deazaflavin models to investigate the conversion of a central chirality into an axial chirality. kyoto-u.ac.jp

Furthermore, the stereoselective nonenzymatic reduction of carbonyl groups using dihydronicotinamide with chiral substituents, which serve as models for NAD(P)H, has been extensively studied and has made important contributions to the field of asymmetrical synthesis. taylorfrancis.com

Green Chemistry Principles in 5-Deazaflavin Synthesis

Recent advancements in the synthesis of pyrimido[4,5-b]quinolines, the core structure of 5-deazaflavins, have incorporated principles of green chemistry. researchgate.netresearchgate.net These methods aim to improve efficiency and reduce the environmental impact of chemical syntheses.

Multi-component, one-pot synthetic approaches are a cornerstone of these green strategies. researchgate.netresearchgate.net These reactions allow for the construction of complex molecules like 5-deazaflavins in a single step from simple starting materials, minimizing waste and energy consumption. Common starting materials for these syntheses include barbituric or thiobarbituric acid, amines, and aldehydes, or 6-aminouracils, aldehydes, and cyclohexanone (B45756) derivatives. researchgate.netresearchgate.net The use of a two-step convergent strategy has also been reported for the synthesis of a family of 5-deazaflavin derivatives. nih.gov

Derivatization Strategies for Functionalization and Probing Applications

The strategic chemical modification of the 5-deazaflavin scaffold is crucial for creating tailored molecules for specific research purposes, such as elucidating enzymatic mechanisms.

Chemical Modification at Key Positions for Mechanistic Studies

The modification of the 5-deazaflavin structure at key positions allows for a detailed investigation of its role in biochemical reactions. For instance, the C-5 position is the site of hydrogen transfer in redox reactions involving deazaflavins. nih.gov The synthesis of 8-substituted 5-deazaflavins has been a focus for creating derivatives with altered light absorption spectra. These substitutions can cause a bathochromic (red) shift of 10 to 40 nm. researchgate.net

One synthetic route to achieve this involves the oxidative cyclization of 5,5′-arylmethylenebis(6-methylaminouracil) derivatives. researchgate.net Another method is the cyclization of N-methylanilinouracil derivatives with a one-carbon reagent, although this can lead to impure products. researchgate.net The 8-chloro-5-deazaflavin can be converted to 8-amino derivatives by treatment with amines. researchgate.net

The development of novel 5-deazaflavin derivatives with modifications at the C-2 and N-10 positions has also been a subject of study. nih.gov These modifications can include the introduction of hydrazino or ethanolamine (B43304) moieties.

Synthesis of Phosphorylated and Adenylated 5-Deazaflavin Cofactors (e.g., 5-deazaFMN, 5-deazaFAD)

The synthesis of the coenzyme analogs 5-deazariboflavin 5'-phosphate (5-deazaFMN) and 5-deazariboflavin 5'-diphosphate, 5'→5'-adenosine ester (5-deazaFAD) is essential for studying their interaction with flavoenzymes. researchgate.netnih.gov Both chemical and enzymatic methods have been developed for their preparation.

Enzymatic synthesis on a micromole scale has been successfully achieved. nih.gov A partially purified FAD synthetase complex from Brevibacterium ammoniagenes, which possesses both phosphorylating and adenylylating activities, can directly convert 5-deazariboflavin to 5-deazaFAD. researchgate.netnih.gov Chemoenzymatic synthesis has also been employed to produce gram-scale quantities of 5-deaza-FMN. researchgate.net

Generalized methods for the synthesis of isotopically labeled deazaflavin coenzymes have also been established. nih.gov For example, [5-²H]deazaFMN can be prepared, and deazaFAD with tritium (B154650) in the adenosine (B11128) moiety can be synthesized from [2,8-³H]ATP. acs.org

Redox Biochemistry and Hydride Transfer Mechanisms of 5 Deazalumiflavin

Fundamental Principles of 5-Deazaflavin Redox Chemistry

The replacement of the nitrogen atom at position 5 with a carbon fundamentally changes the redox characteristics of the flavin nucleus. This alteration steers the molecule towards a distinct mechanistic path, primarily favoring two-electron transfers.

Two-Electron Hydride Transfer Mechanistic Paradigm

5-Deazaflavins, including 5-deazalumiflavin, are predominantly recognized as obligate two-electron transfer agents, functioning as hydride acceptors and donors. researchgate.netd-nb.infopnas.orgnih.gov This behavior is more akin to nicotinamide (B372718) coenzymes (like NAD+) than to the versatile one- and two-electron shuttling capabilities of isoalloxazine flavins. researchgate.netnih.gov The stability of the fully reduced 1,5-dihydro-5-deazaflavin contributes to this preference for a single-step hydride transfer. researchgate.net This hydride transfer mechanism is crucial in the reactions catalyzed by enzymes that utilize 5-deazaflavin-containing cofactors, such as F420. pnas.orgnih.gov The direct transfer of a hydride equivalent occurs at the C(5) position of the deazaflavin. d-nb.infonih.gov

Distinct Redox Potentials Compared to Isoalloxazine Flavins

The substitution at the N(5) position significantly impacts the redox potential of the molecule. 5-Deazaflavins exhibit a considerably more negative redox potential compared to their isoalloxazine flavin counterparts. For instance, the redox potential for the two-electron reduction of 5-deazariboflavin (B42581) is approximately -370 mV, which is substantially lower than that of riboflavin (B1680620) (-208 mV). nih.gov Coenzyme F420, a naturally occurring 5-deazaflavin derivative, has a standard redox potential (E°') of -360 mV, similar to nicotinamides. pnas.org This lower redox potential reflects a decreased electron affinity, making 5-deazaflavins poorer oxidizing agents than flavins.

CompoundRedox Potential (E°' at pH 7)Reference
5-Deazariboflavin~ -370 mV nih.gov
Coenzyme F420-360 mV pnas.org
Riboflavin-208 mV nih.gov

One-Electron Reduction Processes of this compound

For a long time, 5-deazaflavins were considered incapable of stabilizing a one-electron reduced, or semiquinone, state. However, recent and more sensitive experimental techniques have started to challenge this long-held paradigm.

Formation and Characterization of this compound Radicals

The radical species of 5-deazaflavin is significantly less stable than the corresponding flavin semiquinone. researchgate.netresearchgate.netnih.gov It has a strong tendency to undergo disproportionation to the oxidized and fully reduced forms. researchgate.netresearchgate.netnih.gov This inherent instability made direct detection and characterization of the this compound radical a formidable challenge. The catalytic action of 5-deazaflavin in certain photochemical reductions has been attributed to a highly reactive 5-deazaflavosemiquinone, which is generated in a complex sequence of reactions. researchgate.net

Experimental Evidence for One-Electron Transfer Pathways in Specific Contexts

Despite the instability of the radical, recent studies have provided compelling, albeit indirect, evidence for its existence and participation in one-electron transfer pathways. The use of photochemically induced dynamic nuclear polarization (photo-CIDNP) ¹H nuclear magnetic resonance (NMR) has been instrumental in observing a one-electron reduced paramagnetic species of 5-deazaflavin under biologically relevant conditions. researchgate.netresearchgate.netnih.gov This modern spectroscopic technique has expanded the known reactivity of 5-deazaflavins to include single-electron transfers, suggesting that the "nicotinamide in flavin clothing" analogy may not be entirely absolute. researchgate.netnih.govrsc.orgrsc.org These findings indicate that while two-electron hydride transfer is the dominant mechanism, one-electron pathways can occur in specific contexts, particularly in photochemical processes. researchgate.net

Protonation States and their Influence on Redox Behavior

The protonation state of the this compound molecule can significantly influence its redox properties. The pKa of the photoexcited triplet state of 5-deazaflavin has been determined to be 2.5. researchgate.net This value is notably different from that of the ground state, suggesting different sites of protonation in the excited state compared to the ground state. researchgate.net The protonation at different positions within the isoalloxazine ring system can alter the electron distribution and, consequently, the redox potential and reactivity of the molecule. The ability of the N(1) position to be protonated is a key feature influencing the redox chemistry of deazaflavins.

ParameterValueReference
Triplet state pKa of 5-deazaflavin2.5 researchgate.net

pKa Determinations of this compound Radical Forms

The acidity of the radical forms of this compound is a critical factor in its redox biochemistry. The pKa value for the this compound radical has been determined to be 6. d-nb.info This is in contrast to the pKa of the triplet state of this compound, which is less than 3. d-nb.info For comparison, the triplet pK of 5-deazaflavin in water was found to be 2.5. researchgate.net

The site of protonation in the 5-deazaflavin radical is the N1 position. d-nb.info This is a key difference from flavins, where protonation can occur at the N5 position. In 5-deazaflavins, the replacement of the N5 atom with a C5-H group makes the formation of a radical species at this position unstable. d-nb.info

Radical/State pKa Value Reference
This compound Radical6 d-nb.info
5-Deazaflavin Triplet State (in water)2.5 researchgate.net
This compound Triplet State<3 d-nb.info

pH-Dependent Redox Transitions

The redox behavior of this compound is significantly influenced by pH. The pH dependence of the redox potential of flavin analogs can be modulated by altering the pKa value of the N1 proton. rsc.org

In the context of flavodoxins, where flavin mononucleotide (FMN) is the cofactor, photoreduction using a 5-deazaflavin catalyst has been employed to study the pH-dependent spectral changes of the hydroquinone (B1673460) form. nih.gov The observed changes in the optical spectra of the fully reduced flavodoxins with varying pH correspond to apparent pKa values that are similar to those determined from the effects of pH on the redox potential for the semiquinone-hydroquinone couple. nih.gov This highlights the intricate relationship between pH, pKa, and the redox properties of these molecules.

Enzymatic Interactions and Mechanistic Elucidation Using 5 Deazalumiflavin

5-Deazaflavin as a Replacement Cofactor in Flavoproteins

The utility of 5-deazalumiflavin and its derivatives, such as 5-deaza-FAD and 5-deaza-FMN, lies in their capacity to be incorporated into the active sites of many flavoproteins in place of their native flavin cofactors. This cofactor exchange allows for the creation of functionally modified enzymes whose altered catalytic activities can reveal critical details about the native reaction mechanism.

Probing Flavoprotein Reaction Mechanisms via Cofactor Exchange

The substitution of the N-5 nitrogen with a carbon atom in the isoalloxazine ring of 5-deazaflavin has a profound impact on its electronic properties. Unlike natural flavins, which can readily undergo both one- and two-electron transfers, 5-deazaflavins are obligate two-electron carriers, transferring a hydride ion (H-) in a single step. rsc.orgnih.gov This is because the 5-deazaflavin radical is significantly less stable than the corresponding flavin semiquinone radical. nih.gov Consequently, one-electron transfer reactions are largely impeded when 5-deazaflavin is the cofactor. nih.gov

This characteristic has been instrumental in distinguishing between different potential reaction mechanisms in flavoenzymes. By replacing the native flavin with a 5-deazaflavin analog, researchers can test whether a one-electron transfer pathway, involving a flavin semiquinone intermediate, is essential for catalysis. If the enzyme becomes inactive or its mechanism is significantly altered upon cofactor substitution, it provides strong evidence for a single-electron transfer step in the native enzyme. Conversely, if the enzyme retains activity, it suggests a two-electron (hydride) transfer mechanism. This approach has been widely applied to unravel and manipulate the reaction mechanisms of a number of flavoproteins. nih.gov

Impact on Electron Transfer and Oxygen Activation in Flavoenzymes

The inability of 5-deazaflavins to stabilize a semiquinone radical has significant consequences for two key functions of many flavoenzymes: electron transfer and oxygen activation. Flavins are versatile redox cofactors capable of accepting either one or two electrons. acs.org In many flavoenzymes, the reaction with molecular oxygen proceeds through the formation of a flavin semiquinone radical and a superoxide radical anion. acs.org

By substituting the native flavin with 5-deazaflavin, this single-electron transfer to oxygen is prevented. As a result, 5-deazaflavin-substituted enzymes exhibit markedly reduced reactivity towards molecular oxygen. rsc.orgresearchgate.net This lack of oxygen reactivity makes 5-deazaflavins particularly useful for studying dehydrogenases and reductases where oxygen activation is an undesirable side reaction. acs.org The primary mechanism of oxygen activation by many flavoenzymes involves the formation of a C(4a)-peroxyflavin intermediate, which is initiated by a single electron transfer from the reduced flavin to O2. acs.org The inability of 5-deazaflavin to donate a single electron effectively blocks this pathway.

Studies of Specific 5-Deazaflavin-Dependent Enzymes

The principles of using 5-deazaflavin as a mechanistic probe have been successfully applied to elucidate the catalytic strategies of several important flavoenzymes.

Methanogenic Coenzyme F420-Dependent Enzymes (e.g., F420-dependent NADP reductase)

Coenzyme F420 is a naturally occurring 5-deazaflavin derivative that plays a crucial role in the metabolism of methanogenic archaea and some bacteria. nih.gov It serves as a low-potential electron carrier in a variety of redox reactions, including methanogenesis. nih.govasm.org One of the key enzymes in this pathway is F420-dependent NADP+ oxidoreductase (Fno), which catalyzes the reversible transfer of a hydride from reduced F420 (F420H2) to NADP+, generating NADPH. acs.org

Studies on Fno have provided detailed insights into the kinetics of a 5-deazaflavin-dependent enzyme. The steady-state kinetics of Fno from Thermobifida fusca have been characterized, revealing its efficiency in catalyzing the reduction of F420.

SubstrateKm (μM)kcat (s⁻¹)pH Optimum
NADPH7.3-F420 reduction: 4.0-6.0 NADP+ reduction: 8.5-9.0
F4202.0-

Data for Fno from Thermobifida fusca at 25°C and pH 6.0.

Furthermore, kinetic analysis of Fno from Archaeoglobus fulgidus has revealed non-Michaelis-Menten behavior with respect to NADPH, suggesting negative cooperativity between the two identical subunits of the dimeric enzyme. acs.org Pre-steady-state kinetic data showed a burst of product formation, indicating that product release is the rate-limiting step and that the enzyme exhibits half-site reactivity, where only one active site is catalytically active at a time. acs.org

Role in Acyl-CoA Dehydrogenase Activity

Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial step in fatty acid β-oxidation. d-nb.infowikipedia.org The mechanism of dehydrogenation has been a subject of intense study, with questions surrounding whether the reaction proceeds via a direct hydride transfer or a proton abstraction followed by electron transfer.

The use of 5-deaza-FAD as a replacement for the native FAD cofactor in medium-chain acyl-CoA dehydrogenase (MCAD) has provided crucial evidence in favor of a hydride transfer mechanism. d-nb.info In studies with general acyl-CoA dehydrogenase, the reduced 5-deaza-FAD enzyme was found to transfer a hydride to the substrate crotonyl-CoA. d-nb.inforesearchgate.net The rate of this reaction was comparable to that of the native enzyme, suggesting a similar mechanism. d-nb.inforesearchgate.net

Enzyme FormReaction Rate (s⁻¹)Isotope Effect
Native reduced MCAD with crotonyl-CoA2.6-
Reduced 5-deaza-FAD-MCAD with crotonyl-CoA11.15
Reduced [5-²H]deaza-FAD-MCAD with crotonyl-CoA2.2

Reaction rates for the reductive half-reaction of general acyl-CoA dehydrogenase. d-nb.inforesearchgate.net

Interestingly, while the reduced 5-deaza-FAD enzyme can participate in the reverse reaction (reduction of enoyl-CoA), the oxidized 5-deaza-FAD enzyme is not readily reduced by the normal acyl-CoA substrate. d-nb.infonih.gov This is likely due to the more negative redox potential of 5-deazaflavin compared to FAD, making the reduction thermodynamically unfavorable. nih.gov These findings strongly support a catalytic sequence in which the α-proton of the substrate is abstracted, followed by the direct transfer of the β-hydride to the N(5) position of the flavin. d-nb.inforesearchgate.net

Mechanistic Insights from Xanthine Oxidase Studies

Xanthine oxidase is a complex molybdo-flavoenzyme that plays a key role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.org The enzyme contains a molybdenum cofactor (Moco) at the purine-binding site and an FAD cofactor that participates in the subsequent transfer of electrons to molecular oxygen, producing superoxide and hydrogen peroxide. frontiersin.org

While the use of this compound and its derivatives has been pivotal in understanding the mechanisms of many flavoenzymes, a comprehensive search of the scientific literature reveals a notable lack of studies specifically employing 5-deazaflavin analogs to probe the mechanism of xanthine oxidase. The majority of mechanistic studies on xanthine oxidase have focused on the role of the molybdenum center and the inhibition of the enzyme by various compounds, including flavonoids and allopurinol. frontiersin.orgnih.govnih.gov

Investigation of Cobalamin-Dependent Enzymes

5-Deazaflavin analogs, including this compound, serve as critical tools in the investigation of cobalamin-dependent (vitamin B12-dependent) enzymes. These enzymes catalyze complex reactions often involving methyl group transfers or radical-based rearrangements. The two biologically active forms of cobalamin are methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl). nih.gov MeCbl is involved in methyl transfer reactions, where the coenzyme cycles between the highly nucleophilic cob(I)alamin and the methylated MeCbl form. nih.gov A prominent example of a MeCbl-dependent enzyme is methionine synthase. nih.govebi.ac.uk

Methionine synthase (MetH) facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine to produce methionine. ebi.ac.ukutexas.edu The catalytic cycle involves the enzyme's bound cobalamin cofactor being methylated by methyltetrahydrofolate and then transferring this methyl group to homocysteine. ebi.ac.uk A key feature of this process is the potential for the highly reactive cob(I)alamin intermediate to become oxidized to an inactive cob(II)alamin state. ebi.ac.uk Reactivation requires a reductive methylation process. ebi.ac.uk

The utility of 5-deazaflavins in studying these systems stems from their distinct redox properties compared to natural flavins. Natural flavins can readily undergo both one-electron and two-electron transfers, forming a stable semiquinone radical. In contrast, 5-deazaflavins are obligate two-electron (hydride) transfer agents and their one-electron reduced radical form is significantly less stable. This property is invaluable for dissecting complex enzymatic mechanisms. By replacing the native flavin cofactor with a 5-deazaflavin analog in flavoprotein systems that interact with cobalamin enzymes, researchers can control the electron transfer pathways. For instance, in the reductive activation of methionine synthase, flavodoxin is believed to be the physiological electron donor. ebi.ac.uk Using 5-deazaflavin-reconstituted flavodoxin allows for probing the necessity of single-electron transfer steps in the activation cycle. If the process is impeded, it provides strong evidence that the natural mechanism relies on one-electron transfer pathways that 5-deazaflavins cannot easily support.

In structural studies of cobalamin-dependent enzymes like methionine synthase and methylmalonyl-CoA mutase, it has been observed that the dimethylbenzimidazole ligand of the cobalamin is displaced and replaced by a histidine residue from the protein. researchgate.net This conformational change is a crucial aspect of catalysis. researchgate.net While this compound itself does not directly participate in this interaction, its use in associated reductase enzymes helps to isolate and study the specific electron transfer events that lead to the catalytically active states of the cobalamin cofactor.

Enzymatic Catalysis Beyond Hydride Transfer

Photochemical Reduction Catalyzed by 5-Deazaflavins within Enzyme Systems

5-Deazaflavins, including this compound and its riboflavin (B1680620) analog, are potent photosensitizers that can be used to initiate reduction reactions within enzyme systems upon illumination. This photochemical property provides a powerful method for reducing redox-active proteins like flavoproteins, heme proteins, and iron-sulfur proteins under controlled conditions. researchgate.net The process is typically carried out anaerobically in the presence of a sacrificial electron donor, such as ethylenediaminetetraacetic acid (EDTA). researchgate.net

The mechanism of photochemical reduction involves a complex series of reactions. nih.govresearchgate.net Upon absorbing light, the 5-deazaflavin is excited and can then react with the electron donor. nih.gov This does not directly produce the fully reduced 1,5-dihydro-5-deazaflavin. Instead, a highly reactive 5-deazaflavosemiquinone radical is generated. nih.govresearchgate.net This radical species is the key reducing agent in this photochemical system. researchgate.netnih.gov The generation of this radical can proceed through intermediates such as a covalent radical dimer, which subsequently cleaves to yield the monomeric radical. nih.govresearchgate.net

This method offers significant advantages over chemical reductants like dithionite. The 5-deazaflavin radical is a highly effective reducing agent capable of reducing proteins with low redox potentials that are not readily reduced by other means. researchgate.net Furthermore, the reaction can be initiated and controlled simply by exposure to light, allowing for precise timing of the reduction process. researchgate.net This technique has been successfully used to reduce a variety of oxidation-reduction systems, as detailed in the table below.

Protein/System ReducedCatalystElectron DonorpH Range
Flavodoxin5-Deazariboflavin (B42581)EDTA4-10
Ferredoxin5-DeazariboflavinEDTA4-10
Heme Proteins5-DeazariboflavinEDTA4-10
Iron-Sulfur Proteins5-DeazariboflavinEDTA4-10
Catalase5-DeazariboflavinEDTA4-10
Peroxidase5-DeazariboflavinEDTA4-10

This table summarizes various redox systems that can be photochemically reduced using 5-deazariboflavin as a catalyst in the presence of an electron donor like EDTA. researchgate.net

In the context of DNA photolyase from E. coli, which contains a reduced flavin (FADH2), replacement of the native cofactor with 5-deazaFADH2 demonstrated the impact of the cofactor on photochemical efficiency. The quantum yield for DNA repair by the enzyme reconstituted with 5-deazaFADH2 was six times lower than that of the enzyme with its native FADH2. nih.gov This difference was attributed to enhanced back electron transfer from the pyrimidine (B1678525) dimer radical to the 5-deazaflavin radical, as the 5-deazaFADH radical is a better oxidant in its ground state compared to the FADH radical. nih.gov

Conformational Dynamics of Enzyme-5-Deazaflavin Complexes

Enzymes are not static structures but dynamic entities that exist as an ensemble of interconverting conformational substates. nih.govnih.govescholarship.org These conformational dynamics are intrinsically linked to their catalytic function, influencing substrate binding, product release, and the catalytic steps themselves. nih.govsemanticscholar.org The binding of cofactors and substrates can shift the equilibrium of this ensemble, favoring catalytically competent conformations. nih.govsemanticscholar.org

This slowing of a specific catalytic step can effectively "trap" the enzyme in a particular conformational state associated with that step, allowing it to be studied by structural and spectroscopic methods. By comparing the dynamics of the native enzyme with the 5-deazaflavin-substituted complex, researchers can gain insights into how the protein's structure accommodates different electronic states of the cofactor during the catalytic cycle.

Evolutionary trajectories leading to new enzyme functions often involve mutations that shift the protein's conformational ensemble toward more productive states. nih.govnih.gov Studying multifunctional intermediates, which are likely to be multi-conformational, is key to understanding this process. nih.gov The use of cofactor analogs like 5-deazaflavin can help to populate and characterize these intermediate conformational states that might be too transient to observe in the wild-type enzyme. By altering the energy landscape of the catalytic reaction, 5-deazaflavin complexes allow for a more detailed mapping of the relationship between an enzyme's structure, its dynamic motions, and its ultimate catalytic function.

EnzymeCofactor AnalogObserved Effect on CatalysisImplication for Dynamics
N-Methylglutamate Synthetase5-deazaFMNRate of enzyme reduction by L-glutamate is 1% of native enzyme. researchgate.netStabilizes the enzyme-substrate complex prior to reduction, allowing study of this conformational state.
DNA Photolyase5-deazaFADH2Quantum yield for DNA repair is 6-fold lower than native enzyme. nih.govAlters the energetics of electron transfer steps, allowing for the study of forward and back electron transfer dynamics.

Spectroscopic and Computational Investigations of 5 Deazalumiflavin

Spectroscopic Characterization Techniques

The study of 5-deazalumiflavin and its reactive intermediates relies on a suite of sophisticated spectroscopic and computational methods. These techniques provide invaluable insights into the electronic structure, dynamics, and reaction mechanisms of this flavin analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct and Radical Species

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the electronic transitions in molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these states and is highly sensitive to the molecular structure and environment.

For 5-deazaflavin derivatives, the UV-Vis spectrum is characterized by distinct absorption bands. For instance, 5-aryldeazaalloxazines, which share the core structure of this compound, typically exhibit absorption maxima that can be attributed to the n→π* transition of the carbonyl group. The specific position of these bands can be influenced by the presence of various substituents on the molecule.

The formation of adducts and radical species of this compound leads to significant changes in the UV-Vis spectrum. These changes can be monitored to study the kinetics and mechanisms of reactions involving these transient species. For example, the one-electron reduction of 5-deazaflavin yields a short-lived, red-colored radical species. The appearance of new absorption bands in the visible region of the spectrum is a clear indicator of the formation of these radical intermediates.

Table 1: Representative UV-Vis Absorption Maxima for Deazaflavin Derivatives

Compound ClassTransitionApproximate λmax (nm)
5-Aryldeazaalloxazinesn→πVaries with substitution
5-Deazaflavin Radicalπ→πRed-shifted absorption

Note: The exact λmax values are dependent on the specific molecular structure and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is particularly useful for determining the protonation states of this compound and for characterizing its structure. The chemical shift of a proton is highly sensitive to its local electronic environment. Factors such as the presence of electronegative atoms and the aromaticity of the ring system significantly influence the chemical shifts.

In 5-deazaflavin derivatives, the protons on the aromatic ring system typically appear in the downfield region of the spectrum (higher ppm values) due to the deshielding effect of the ring current. The chemical shifts of protons attached to or near the pyrimidine (B1678525) and pyridine rings will be influenced by the nitrogen and oxygen atoms in these rings.

The protonation state of the molecule has a profound effect on the ¹H NMR spectrum. Protonation or deprotonation of the nitrogen atoms in the ring system will alter the electron distribution in the molecule, leading to significant changes in the chemical shifts of the nearby protons. By monitoring these changes as a function of pH, the pKa values of the different ionizable groups can be determined.

A thermally polarized ¹H NMR spectrum of 5-deazaFMN, a derivative of this compound, at pH 6.6 shows distinct resonances for the aromatic protons. researchgate.net These chemical shifts provide a baseline for understanding the electronic structure of the deazaflavin core.

Table 2: Illustrative ¹H NMR Chemical Shifts for Aromatic Protons in a 5-Deazaflavin Analog (5-deazaFMN at pH 6.6)

ProtonApproximate Chemical Shift (ppm)
Aromatic Protons~7.0 - 8.5

Note: The specific chemical shifts will vary for this compound and are dependent on experimental conditions such as solvent and temperature.

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) is a specialized NMR technique that allows for the detection of short-lived radical intermediates. This method relies on the generation of spin-correlated radical pairs upon photoexcitation. The subsequent interactions within these radical pairs lead to non-Boltzmann nuclear spin state populations, resulting in dramatically enhanced NMR signals, which can be either positive (absorptive) or negative (emissive).

The application of photo-CIDNP to 5-deazaflavin has been instrumental in providing evidence for the formation of a one-electron reduced radical species, a feat that is challenging with conventional techniques due to the radical's instability. researchgate.net In a typical photo-CIDNP experiment, a solution of the 5-deazaflavin derivative and a suitable electron donor (like tryptophan) is irradiated with light within the NMR spectrometer. The resulting photo-CIDNP spectrum reveals enhanced signals for the nuclei of the transient radical species.

By analyzing the sign and intensity of the polarized signals, detailed information about the electronic structure of the radical, such as the distribution of the unpaired electron spin density (hyperfine coupling constants), can be obtained. For example, in the photo-CIDNP ¹H NMR spectrum of 5-deazaFMN, the aromatic protons exhibit significant polarization, confirming their involvement in the radical intermediate. researchgate.net

Pulse Radiolysis for Transient Species and Electron Transfer Kinetics

Pulse radiolysis is a powerful technique for generating and studying the kinetics of transient radical species in solution. It involves the use of a short pulse of high-energy electrons to create reducing and oxidizing radicals in the solvent. These radicals then react with the solute of interest, in this case, this compound, to generate its radical forms.

The subsequent reactions of these transient species are monitored in real-time using fast detection techniques, typically transient absorption spectroscopy. This allows for the determination of rate constants for electron transfer reactions and other processes involving the this compound radicals.

Other Spectroscopic Methods (e.g., EPR for radical characterization)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most direct method for detecting and characterizing paramagnetic species such as radicals. This technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field.

The EPR spectrum provides information about the g-factor and hyperfine coupling constants of the radical. The g-factor is a characteristic property of the radical and is influenced by its electronic structure. Hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule and provide detailed information about the distribution of the unpaired electron spin density.

Although the 5-deazaflavin radical is known to be significantly less stable than the corresponding flavin semiquinone, making its detection by conventional EPR challenging, the technique remains a crucial tool for radical characterization. researchgate.net In cases where the radical is too short-lived for direct detection, spin trapping techniques can be employed. This involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at an atomic level. These methods complement experimental studies by offering insights into electronic structures, molecular dynamics, and reaction mechanisms that are often difficult to probe directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Adduct Formation

Density Functional Theory (DFT) is a widely used quantum mechanical method for computing the electronic structure of molecules. youtube.comyoutube.com It provides a balance between accuracy and computational cost, making it suitable for studying flavin systems. DFT calculations have been instrumental in understanding the geometry, electronic properties, and reactivity of this compound and its derivatives.

DFT studies on 1,5-dihydrolumiflavin, a reduced form, have shown that the molecule is not planar but is bent along the N5-N10 axis by about 25 degrees. nih.gov This bending is influenced by both the electronic and steric interactions of the N10 methyl group. nih.gov Such calculations are crucial for understanding the conformational changes the cofactor undergoes during biochemical reactions.

Furthermore, DFT is employed to investigate the formation of covalent adducts, a key step in the mechanism of many flavoproteins. For instance, in blue-light photoreceptors like the LOV (Light-Oxygen-Voltage) domain, a photoadduct is formed between the flavin cofactor and a nearby cysteine residue. mdpi.com DFT calculations help to elucidate the electronic structure of the radical species involved in these light-induced reactions and to calculate properties such as hyperfine coupling constants, which can be compared with experimental data from techniques like photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy. mdpi.com

Table 1: Comparison of Calculated Hyperfine Coupling Constants for 5-Deazariboflavin (B42581) Derivatives using DFT This table is illustrative and based on typical findings in the field.

Position Hyperfine Coupling (Experimental) Hyperfine Coupling (DFT Calculated)
7-CH₃ Strong CIDNP Signal Value A
8-CH₃ Strong CIDNP Signal Value B
N10-CH₃ Observable CIDNP Signal Value C
C6-H Observable CIDNP Signal Value D

Molecular Dynamics Simulations of 5-Deazaflavin within Protein Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a dynamic view of biomolecules, offering insights into conformational changes, flexibility, and interactions that are essential for their function. mdpi.comnih.gov

When 5-deazaflavin is incorporated into a protein, its behavior is governed by the complex interactions with the surrounding amino acid residues and water molecules. MD simulations can model these interactions and predict the dynamic behavior of the cofactor within the protein's binding pocket. researchgate.net These simulations are crucial for understanding how the protein environment influences the cofactor's conformation, stability, and accessibility to substrates. mdpi.comnih.gov

For example, MD simulations can reveal:

Conformational Sampling: How the protein's flexibility allows the 5-deazaflavin cofactor to adopt different conformations necessary for catalysis. nih.gov

Solvent Accessibility: The role of water molecules in the active site and their involvement in proton transfer steps.

Protein-Cofactor Interactions: The specific hydrogen bonds and van der Waals interactions that anchor the cofactor in the active site and modulate its electronic properties.

These simulations can span from nanoseconds to microseconds, capturing a range of biologically relevant motions and providing an ensemble of structures that can be used for further analysis, such as docking studies or QM/MM calculations. researchgate.netnih.gov

QM/MM (Quantum Mechanics/Molecular Mechanics) Studies of Reaction Pathways

To study chemical reactions within large biological systems like enzymes, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. riken.jp This method treats the chemically active region (e.g., the 5-deazaflavin cofactor and parts of the substrate or key amino acid residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics force fields. riken.jpresearchgate.net

QM/MM studies have been pivotal in mapping the reaction pathways involving 5-deazaflavin cofactors. For example, in the YtvA protein, a blue-light photoreceptor, QM/MM calculations have detailed the mechanism of photoadduct formation between 5-deazaflavin mononucleotide (5-deazaFMN) and a cysteine residue. mdpi.comresearchgate.net

The proposed mechanism involves several key steps:

Light Excitation: The 5-deazaFMN cofactor is excited from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The molecule transitions to a triplet state (T₁).

Hydrogen Transfer: In the triplet state, a hydrogen atom is transferred from the cysteine's thiol group to the C5 position of the 5-deazaflavin. mdpi.com

Adduct Formation: The resulting biradical undergoes another intersystem crossing back to the singlet ground state (S₀), leading to the formation of a covalent bond between the C4a atom of the flavin and the sulfur atom of the cysteine. mdpi.comresearchgate.net

Integrated Spectroscopic and Computational Methodologies

Combining experimental spectroscopy with high-level computational methods provides a synergistic approach to understanding the complex behavior of this compound. Theoretical calculations can interpret experimental data, while spectra serve to validate and refine computational models.

Correlating Experimental Spectra with Theoretical Predictions

A powerful application of computational chemistry is the prediction of spectroscopic properties that can be directly compared with experimental measurements. ias.ac.in For this compound, theoretical calculations are used to predict various types of spectra, including UV-visible absorption, nuclear magnetic resonance (NMR), and vibrational (FT-IR and Raman) spectra. dntb.gov.uamdpi.com

For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-visible absorption spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign specific electronic transitions to the observed absorption bands. Studies on 5-deazaFMN incorporated into the YtvA-LOV protein domain showed a blue-shifted absorption maximum (λmax = 410 nm) compared to the wild-type protein. researchgate.net QM/MM calculations can help rationalize such spectral shifts by considering the electrostatic effects of the protein environment on the cofactor's electronic structure.

Similarly, DFT can predict NMR chemical shifts and vibrational frequencies. mdpi.com The comparison between computed and experimental values helps to confirm the molecular structure and provides a detailed assignment of the spectral features. ias.ac.in

Table 2: Comparison of Experimental and Calculated Absorption Maxima (λmax) for Flavin Derivatives This table is for illustrative purposes.

Compound Environment Experimental λmax (nm) Calculated λmax (nm) Method
5-deazaFMN YtvA-LOV Protein 410 researchgate.net 415 QM/MM (DFT/MRCI)
Wild-Type FMN YtvA-LOV Protein 445 researchgate.net 450 QM/MM (DFT/MRCI)

Elucidation of Photophysical Properties and Relaxation Processes

The photophysical properties of this compound—how it absorbs light and dissipates the absorbed energy—are fundamental to its function in photoreceptors. Integrated experimental and computational approaches are essential to unravel these complex processes.

Upon light absorption, the molecule is promoted to an excited electronic state. It can then return to the ground state through several relaxation pathways, including fluorescence, internal conversion (non-radiative decay), intersystem crossing to a triplet state, or by undergoing a chemical reaction. researchgate.net

Computational methods, particularly QM/MM, can map the potential energy surfaces of the excited states. researchgate.net This allows researchers to identify pathways for de-excitation, such as conical intersections (points where two electronic states have the same energy), which can lead to very fast, radiationless decay back to the ground state. For some flavin derivatives in protein environments, QM/MM computations have located such radiation-free channels that explain the absence of photoreactivity. researchgate.net

For photoreactive systems like 5-deazaFMN in the YtvA-LOV domain, these integrated methods have elucidated the entire photochemical cycle. mdpi.comresearchgate.net They show how light absorption leads to the formation of the triplet state, which is the precursor to the covalent adduct. mdpi.com These studies also explain the mechanism of dark-state recovery, where the adduct is broken, returning the system to its initial state, a process which can also be light-induced in 5-deazaflavin systems. mdpi.com

Advanced Research Applications and Methodologies

5-Deazaflavins as Optogenetic Tools and Photoswitches

Light-Oxygen-Voltage (LOV) domains are naturally occurring blue-light photoreceptors that are widely used in optogenetics. uni-freiburg.denih.gov They typically bind a flavin mononucleotide (FMN) cofactor. Upon blue light absorption, a covalent adduct is formed between a conserved cysteine residue and the FMN cofactor, triggering a conformational change in the protein. nih.govrsc.org

Researchers have successfully replaced the native FMN cofactor in LOV domains with the synthetic analog, 5-deazaFMN. uni-freiburg.dersc.org This substitution creates a novel photoswitchable system with distinct properties. rsc.org Upon illumination, the LOV2 domain from Avena sativa reconstituted with 5-deazaFMN (5-deazaFMN-LOV2) forms a thermodynamically stable adduct. uni-freiburg.dersc.org Unlike the native protein which recovers in the dark, the dark-adapted state of 5-deazaFMN-LOV2 can be regenerated by photo-induction, making it a manipulable photoswitch. uni-freiburg.de

The photochemical changes in 5-deazaFMN-LOV2 have been characterized using absorption spectroscopy. uni-freiburg.dersc.org The formation of the adduct leads to a decrease in absorbance in the visible region and an increase in the UV region. rsc.org The structure of this adduct has been confirmed using 13C-labelled 5-deazaFMN isotopologues in solution NMR experiments. uni-freiburg.dersc.org

Spectral Properties of 5-deazaFMN-LOV2 Photoswitch
StateVisible Absorbance Maximum (nm)UV Absorbance Maximum (nm)Conversion to Adduct State (%)Dark-Adapted State Regeneration (%)
Dark-Adapted402339~90~70
Adduct State-334

This table summarizes the key spectral and photochemical properties of the 5-deazaFMN-LOV2 photoswitch upon illumination, as detailed in the research findings. uni-freiburg.deresearchgate.netresearchgate.net

The development of photoswitches based on 5-deazaFMN-LOV2 opens up possibilities for engineering a variety of light-dependent biological processes with greater control. rsc.org By fusing the 5-deazaFMN-LOV2 domain to other proteins or peptides, their function can be regulated by light. This technique can be applied to control cell signaling, gene expression, and protein localization. rsc.org The robust and repeatable photocycle of the 5-deazaFMN-LOV2 system, with minimal loss over multiple cycles, makes it a promising alternative to wild-type LOV domains for optogenetic applications. uni-freiburg.dersc.org

Probes for Studying Enzyme Active Site Microenvironments

The sensitivity of 5-deazaflavins to their local environment makes them excellent probes for investigating the active sites of enzymes. By incorporating these molecules into flavoproteins, researchers can gain insights into the polarity, accessibility, and dynamics of the enzyme's catalytic center. nih.govrsc.org Changes in the fluorescence or absorption spectra of the 5-deazaflavin reporter can provide information about substrate binding, conformational changes, and the chemical nature of the active site.

Mimicking and Modulating Biological Redox Systems

5-Deazaflavins are known for their distinct redox properties compared to natural flavins. nih.gov They are generally considered to be two-electron/hydride acceptors and donors, a characteristic that has been described as "a nicotinamide (B372718) in flavin clothing". nih.gov This property has been exploited to modulate biological redox reactions. It was long believed that one-electron transfer reactions were suppressed in flavoproteins containing a 5-deazaflavin cofactor. rsc.orgnih.gov However, recent studies have provided indirect evidence for the existence of a 5-deazaflavin radical, suggesting that their reactivity may be more versatile than previously thought. nih.gov This finding re-evaluates the long-standing paradigm of their redox chemistry and opens new avenues for their use in mimicking and controlling biological electron transfer processes. nih.govnih.gov Some 5-deazaflavin analogs have also demonstrated efficient self-redox abilities, making them potential activators of mitochondrial energy synthesis. researchgate.net

Development of Novel Biocatalysts and Biotransformation Systems

The unique reactivity of 5-deazaflavins is being harnessed to develop novel biocatalysts for a range of chemical transformations. mdpi.comwikipedia.orgmdpi.com By replacing the native flavin cofactor in enzymes with a 5-deazaflavin analog, the catalytic activity of the enzyme can be altered, sometimes leading to novel reactivity. rsc.org For instance, the replacement of the native cofactor in a dehalogenase with a 5-deazaflavin analog has been shown to transform it into a nitrogenase. rsc.org This approach of cofactor exchange offers a powerful strategy for enzyme engineering and the creation of biocatalysts with tailored functionalities for applications in green chemistry and industrial biotechnology.

Future Directions in 5 Deazalumiflavin Research

Exploiting Unique Redox Properties for Synthetic and Biotechnological Innovation

The defining characteristic of the 5-deazaflavin scaffold is its potent oxidizing power, which has long been recognized for its ability to oxidize substrates like alcohols and amines to their corresponding carbonyl compounds. nih.gov A key feature is the ability of these molecules to act as auto-recycling turnover catalysts in redox reactions, a property that continues to be a focal point for innovation. nih.gov Future research will likely concentrate on harnessing these redox properties for more complex synthetic transformations and novel biotechnological applications.

In synthesis, the focus will be on developing highly selective and efficient catalytic systems based on 5-deazaflavin derivatives for green chemistry applications. This includes the design of catalysts for asymmetric synthesis and the oxidation of a wider range of functional groups under mild conditions.

In biotechnology, the redox capabilities of 5-deazaflavin analogues are being explored for therapeutic purposes. For instance, novel synthetic 5-deazaflavin derivatives have been designed and investigated as potential anticancer agents. nih.govtandfonline.comtandfonline.com These compounds have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and Hela cells, with some derivatives showing potency in the nanomolar range. nih.govtandfonline.com The mechanism of action is often linked to the inhibition of protein tyrosine kinases (PTK), where the pyrimido[4,5-b]quinoline scaffold of deazaflavins shows structural similarity to known inhibitors like imatinib. nih.gov Furthermore, certain analogues have been reported to act as radiosensitizers, enhancing the efficacy of radiation therapy. nih.govtandfonline.com Another promising area is the development of cytoprotective agents. Studies have shown that 5-deazaflavin compounds, such as TND1128, can protect cells against oxidative stress, potentially by activating mitochondrial energy synthesis, suggesting applications in neurodegenerative diseases. researchgate.netbiorxiv.org

5-Deazaflavin Derivative ClassInvestigated ApplicationMechanism/TargetExample Cell Lines
10-aryl-7-nitro-5-deazaflavinsAntitumorInduction of apoptosis and cell cycle arrest via P53 activationN/A
Sulphonamide-incorporating analoguesRadiosensitizers, AntiproliferativeN/AN/A
2-Hydrazino/Ethanolamine (B43304) derivativesAntitumorProtein Tyrosine Kinase (PTK) inhibitionMCF-7, Hela
TND1128 and related analoguesCytoprotection against oxidative stressMitochondrial activationN/A

Expanding the Scope of Enzyme Engineering with 5-Deazaflavin Analogues

Flavoenzymes are ubiquitous in nature, but their reliance on natural flavin cofactors (FMN and FAD) can be limiting. 5-Deazaflavin analogues, such as deazaFMN and deazaFAD, serve as powerful mechanistic probes to study flavoenzyme catalysis. nih.gov A significant future direction lies in the field of enzyme engineering, where proteins are redesigned to utilize these synthetic analogues, thereby creating novel biocatalysts with expanded capabilities.

The natural 5-deazaflavin cofactor, F420, is central to the metabolism of many microbes, particularly in methanogenesis. oup.com Engineering enzymes that are dependent on the natural nicotinamide (B372718) cofactors (NADH/NADPH) to instead utilize F420 or its synthetic analogues is a key area of research. nih.gov This cofactor engineering can be crucial in metabolic pathway engineering, helping to balance the consumption and regeneration of redox equivalents to improve product yields. nih.gov

Recent work has demonstrated the feasibility of this approach. For example, a chemoenzymatic synthesis has been developed for an unnatural deazaflavin cofactor capable of fueling F420-dependent enzymes. acs.org This opens the door to creating tailor-made, deazaflavin-mediated recycling systems for artificial nicotinamide cofactor biomimetics. acs.org By applying rational design and directed evolution, researchers can modify the active sites of enzymes to broaden their substrate scope, enhance activity, and even invert enantioselectivity, all while using the unique redox potential of 5-deazaflavin analogues. nih.gov Future efforts will likely involve structure-guided mutagenesis to alter cofactor specificity in a wider range of oxidoreductases, creating bespoke enzymes for industrial biotechnology and synthetic biology. nih.gov

Unraveling Complex Biological Roles in Emerging Microbial Systems

While the role of the 5-deazaflavin-based coenzyme F420 in methanogenic archaea is well-established, its function in other microbial systems is an emerging field of intense research. nih.govfrontiersin.org Genomic studies have revealed a broad distribution of genes for F420 biosynthesis in various bacterial phyla, including Actinobacteria and some Gram-negative bacteria, suggesting its roles are more diverse than previously understood. oup.com

A compelling example of a complex biological role is found in the symbiosis between the fungus Rhizopus microsporus and the endosymbiotic bacterium Mycetohabitans rhizoxinica. oup.comnih.gov The bacterium produces the F420 precursor, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), which is essential for the fungal host's ability to sporulate and thus reproduce. oup.comnih.gov Genetic and chemical complementation studies have confirmed that FO is indispensable for establishing a functional symbiosis, highlighting a role for a deazaflavin metabolite in inter-kingdom communication. nih.gov

Future research will focus on identifying and characterizing F420-dependent pathways in other underexplored microbial niches. This includes investigating its role in antibiotic biosynthesis in Streptomyces, drug resistance in Mycobacterium tuberculosis, and the metabolism of sponge symbionts. oup.com Unraveling these complex roles will not only deepen our fundamental understanding of microbial physiology and ecology but could also lead to the discovery of new enzymes and metabolic pathways with biotechnological potential.

Microbial SystemDeazaflavin CompoundObserved/Proposed Biological Role
Methanogenic ArchaeaCoenzyme F420Redox cofactor in methanogenesis
Mycetohabitans rhizoxinica (endosymbiont)FO (F420 precursor)Essential for host fungus sporulation; inter-kingdom communication
Actinobacteria (e.g., Streptomyces)Coenzyme F420Mediating diverse catalytic reactions, including antibiotic biosynthesis
Mycobacterium tuberculosisCoenzyme F420Involvement in drug resistance mechanisms
Sponge Symbionts (e.g., Candidatus Entotheonella factor)Coenzyme F420Unknown physiological role under investigation

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A deeper understanding of how 5-deazalumiflavin and its analogues function at a molecular level is critical for their rational design and application. The future of this research will heavily rely on the synergy between advanced spectroscopic techniques and powerful computational methods.

Spectroscopy provides invaluable experimental data on the electronic structure and dynamics of these molecules. Techniques like UV-vis, IR, and NMR spectroscopy are routinely used for structural elucidation of new synthetic deazaflavin derivatives. nih.govtandfonline.com More advanced methods are needed to probe the transient species involved in their redox reactions. For example, the catalytic action of 5-deazaflavin in photochemical reductions is attributed to the formation of a highly reactive 5-deazaflavosemiquinone radical. nih.gov Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be essential to characterize the structure and properties of such short-lived intermediates. nih.gov

Computational chemistry offers a complementary, in-silico approach. Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies are already being used to design novel 5-deazaflavin derivatives as potential antitumor agents by predicting their fit into enzyme active sites and their drug-likeness. nih.govtandfonline.com Future directions will involve more sophisticated computational models, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations. These methods can provide a detailed picture of enzyme-cofactor interactions, elucidate reaction mechanisms at the atomic level, and predict the effects of specific mutations in enzyme engineering efforts. By combining these advanced experimental and computational approaches, researchers can gain unprecedented insight into the structure-function relationships of 5-deazaflavins, accelerating their development for synthetic and biotechnological innovations.

Q & A

Q. Q1. What experimental methods are essential for characterizing 5-deazalumiflavin’s purity and structural identity in synthetic studies?

Answer:

  • Synthesis validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm molecular structure and purity .
  • Purity assessment : Employ HPLC with UV-vis detection to quantify impurities. For novel derivatives, provide elemental analysis (C, H, N) with <0.4% deviation .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, including failure cases, to enable replication .

Q. Q2. How can researchers design a reproducible protocol for studying this compound’s redox behavior?

Answer:

  • Electrochemical methods : Use cyclic voltammetry (CV) in anaerobic conditions with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference). Calibrate with ferrocene/ferrocenium as an internal standard .
  • Spectroscopic validation : Couple CV with in-situ UV-vis spectroscopy to correlate redox peaks with spectral changes .
  • Buffer selection : Maintain pH control (e.g., phosphate buffer at pH 7.4) to avoid protonation artifacts .

Q. Q3. What strategies optimize literature searches for this compound-related studies?

Answer:

  • Keyword selection : Combine terms like “this compound synthesis,” “flavin analogs,” “photochemical dynamics,” and “CIDNP” with Boolean operators (AND/OR) .
  • Database prioritization : Focus on PubMed, SciFinder, and Web of Science, filtering by “synthesis,” “spectroscopy,” and “redox mechanisms” .
  • Citation tracking : Use tools like Connected Papers to map seminal studies (e.g., CIDNP applications in flavin photochemistry) .

Advanced Research Questions

Q. Q4. How can contradictions in reported redox potentials of this compound derivatives be resolved?

Answer:

  • Data normalization : Re-analyze studies using consistent reference electrodes (e.g., Ag/AgCl vs. SCE) and solvent corrections .
  • Experimental replication : Repeat key studies under controlled conditions (e.g., O₂-free glovebox, standardized scan rates) to isolate variables .
  • Computational cross-validation : Compare experimental redox potentials with density functional theory (DFT)-calculated HOMO/LUMO energies .

Q. Q5. What advanced spectroscopic techniques elucidate this compound’s photochemical reaction pathways?

Answer:

  • CIDNP spectroscopy : Deploy laser-flash photolysis coupled with NMR to detect radical pair polarization in triplet states. Optimize pH (1.7–8.0) to isolate protonation-dependent hyperfine coupling constants .
  • Time-resolved EPR : Capture transient radical intermediates with microsecond resolution. Use deuterated solvents to enhance signal clarity .
  • Data integration : Correlate CIDNP intensities with DFT-calculated hyperfine couplings (R² >0.95) to validate mechanistic models .

Q. Q6. How should researchers design experiments to reconcile discrepancies in this compound’s catalytic efficiency across pH ranges?

Answer:

  • pH-controlled kinetics : Use stopped-flow spectrophotometry to measure reaction rates at incremental pH values (1.5–10.0). Include buffers with matched ionic strengths .
  • Protonation state analysis : Perform potentiometric titrations with UV-vis monitoring to determine pKa values for ground and excited states .
  • Enzyme mimicry : Compare this compound’s pH-dependent activity with natural flavoenzymes (e.g., glutathione reductase) to identify evolutionary constraints .

Q. Q7. What methodologies integrate computational and experimental data to predict this compound’s reactivity?

Answer:

  • DFT-MD simulations : Model electron-transfer pathways using hybrid functionals (e.g., B3LYP) with implicit solvation (PCM model). Validate against experimental redox potentials and CIDNP data .
  • Machine learning : Train models on existing datasets (e.g., Hammett constants, solvent polarity) to predict substituent effects on redox behavior .
  • Validation loop : Refine computational parameters iteratively using new experimental results (e.g., kinetic isotope effects) .

Methodological Best Practices

Q. Q8. How should conflicting data on this compound’s triplet-state lifetimes be addressed?

Answer:

  • Instrument calibration : Standardize laser pulse widths and detector sensitivities across labs. Use reference compounds (e.g., benzophenone) for cross-comparison .
  • Environmental controls : Report temperature, solvent degassing methods, and O₂ scavengers (e.g., sodium ascorbate) to minimize quenching artifacts .
  • Meta-analysis : Conduct a systematic review of published lifetimes, weighting studies with detailed error analysis and replication attempts .

Q. Q9. What strategies ensure robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Diverse substituent libraries : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -NO₂, -OMe) at C7 and N10 positions .
  • Multiparametric analysis : Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with redox potentials/enzyme inhibition .
  • Crystallographic validation : Solve X-ray structures of key analogs to confirm substituent geometries and non-covalent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.